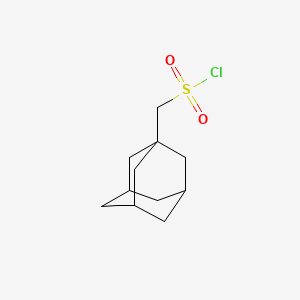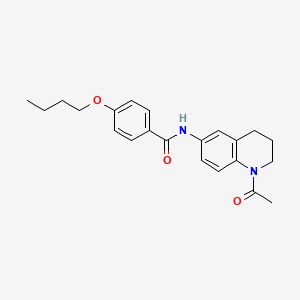
Chlorure de (adamantan-1-yl)méthanesulfonyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Adamantan-1-yl)methanesulfonyl chloride is an organic compound with the molecular formula C₁₁H₁₇ClO₂S. It is a derivative of adamantane, a hydrocarbon known for its rigid, diamond-like structure. This compound is used in various chemical reactions and has applications in multiple fields due to its unique structural properties.
Applications De Recherche Scientifique
(Adamantan-1-yl)methanesulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used to modify biological molecules, aiding in the study of biochemical pathways.
Industry: It is used in the production of specialty chemicals and materials, including polymers and catalysts.
Mécanisme D'action
Target of Action
Adamantane derivatives are often used in medicinal chemistry due to their unique chemical properties and biological activities .
Mode of Action
The adamantane moiety is known to interact with various biological targets through hydrophobic interactions .
Biochemical Pathways
Adamantane derivatives have been found to interact with various biochemical pathways, depending on their specific functional groups .
Pharmacokinetics
Adamantane derivatives generally have good bioavailability due to their lipophilic nature .
Result of Action
Adamantane derivatives can have various effects depending on their specific functional groups and targets .
Action Environment
The action of (Adamantan-1-yl)methanesulfonyl chloride can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. The adamantane moiety is stable under a wide range of conditions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Adamantan-1-yl)methanesulfonyl chloride typically involves the reaction of adamantane with chlorosulfonic acid. The process can be summarized as follows:
Adamantane Chlorination: Adamantane is first chlorinated to form adamantyl chloride.
Sulfonylation: The adamantyl chloride is then reacted with chlorosulfonic acid to produce (Adamantan-1-yl)methanesulfonyl chloride.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperatures and the use of catalysts to speed up the reaction.
Analyse Des Réactions Chimiques
Types of Reactions
(Adamantan-1-yl)methanesulfonyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: While less common, it can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures.
Oxidation: Strong oxidizing agents like potassium permanganate can be used, though these reactions are less frequently employed.
Major Products
The major products of these reactions depend on the reagents used. For example, reacting with an amine would produce an adamantane-based sulfonamide.
Comparaison Avec Des Composés Similaires
Similar Compounds
Adamantane: The parent hydrocarbon, known for its stability and rigidity.
Adamantyl Chloride: A precursor in the synthesis of (Adamantan-1-yl)methanesulfonyl chloride.
Adamantane Derivatives: Various derivatives exist, each with unique properties and applications.
Uniqueness
(Adamantan-1-yl)methanesulfonyl chloride is unique due to its combination of the adamantane structure with a sulfonyl chloride group. This combination imparts both stability and reactivity, making it a valuable compound in synthetic chemistry and various applications.
Propriétés
IUPAC Name |
1-adamantylmethanesulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17ClO2S/c12-15(13,14)7-11-4-8-1-9(5-11)3-10(2-8)6-11/h8-10H,1-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBKHUYXWTUXLBQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CS(=O)(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.77 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1566171-98-9 |
Source


|
| Record name | (adamantan-1-yl)methanesulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-3-(difluoromethyl)-N,1-dimethylpyrazole-4-carboxamide](/img/structure/B2385776.png)

![N-[2-(3-Chlorophenyl)-1,3-thiazol-4-yl]prop-2-enamide](/img/structure/B2385778.png)

![2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2385782.png)
![2-Chloro-6-[3-(1,2,4-triazol-1-ylmethyl)-1,2,4-triazol-1-yl]pyridine](/img/structure/B2385786.png)




![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-({3-oxo-4-phenyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}sulfanyl)acetamide](/img/structure/B2385792.png)

![5-ethyl-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B2385795.png)
